molecular formula C10H16N5O13P3S B12078875 Guanosine 5'-O-(1-thiotriphosphate) lithium salt-100mM aqueous solution

Guanosine 5'-O-(1-thiotriphosphate) lithium salt-100mM aqueous solution

Cat. No.: B12078875
M. Wt: 539.25 g/mol
InChI Key: YRUWXBKVSXSSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine 5’-O-(1-thiotriphosphate) lithium salt - 100mM aqueous solution is a modified nucleoside triphosphate analog. It is commonly used in biochemical and molecular biology research due to its ability to mimic natural guanosine triphosphate while being resistant to hydrolysis. This compound is particularly valuable in studies involving G-proteins and other guanine nucleotide-binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine 5’-O-(1-thiotriphosphate) involves the thiolation of guanosine triphosphate. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Guanosine 5’-O-(1-thiotriphosphate) lithium salt involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-O-(1-thiotriphosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Guanosine 5’-O-(1-thiotriphosphate) lithium salt is widely used in scientific research, including:

    Chemistry: Studying the mechanisms of nucleotide interactions and enzyme catalysis.

    Biology: Investigating the role of G-proteins in signal transduction pathways.

    Medicine: Exploring potential therapeutic applications in diseases involving G-protein-coupled receptors.

    Industry: Used in the development of diagnostic assays and biochemical reagents

Mechanism of Action

Guanosine 5’-O-(1-thiotriphosphate) exerts its effects by mimicking natural guanosine triphosphate. It binds to guanine nucleotide-binding proteins, such as G-proteins, and activates them. The thiophosphate group prevents hydrolysis, allowing prolonged activation of the target proteins. This property makes it a valuable tool for studying signal transduction pathways and protein interactions .

Comparison with Similar Compounds

Similar Compounds

    Guanosine 5’-O-(3-thiotriphosphate): Another thiophosphate analog with similar properties.

    Guanosine 5’-O-(2-thiotriphosphate): Differing in the position of the thiophosphate group.

    Guanosine 5’-O-(4-thiotriphosphate): Another positional isomer

Uniqueness

Guanosine 5’-O-(1-thiotriphosphate) is unique due to its specific thiophosphate group position, which provides distinct biochemical properties and resistance to hydrolysis. This makes it particularly useful in studies requiring prolonged activation of G-proteins and other nucleotide-binding proteins .

Properties

IUPAC Name

[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-31(24,32)28-30(22,23)27-29(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,32)(H2,19,20,21)(H3,11,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUWXBKVSXSSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.